2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Beschreibung
Introduction and Chemical Classification
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione belongs to the broader classification of isoquinoline derivatives, which constitute a diverse family of nitrogen-containing heterocyclic compounds. The isoquinoline family encompasses thousands of naturally occurring plant alkaloids and synthetic derivatives, many of which exhibit significant biological activities. This particular compound is distinguished by its reduced tetrahydro configuration combined with the presence of both amino and dicarbonyl functional groups, placing it within the specialized subset of aminoisoquinoline-1,3-diones.
The compound's structural framework consists of a benzene ring fused to a six-membered heterocyclic ring containing nitrogen, with specific modifications that include the reduction of the aromatic ring system to create the tetrahydro configuration. The dual carbonyl functionality at positions 1 and 3, combined with the amino substitution at position 2, creates a unique electronic environment that influences both the compound's chemical reactivity and its interaction with biological targets. Research has demonstrated that isoquinoline-1,3-dione derivatives, including this specific amino-substituted variant, exhibit selective inhibitory activity against tyrosyl deoxyribonucleic acid phosphodiesterase II, highlighting their potential therapeutic relevance.
Nomenclature and Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating both the structural features of the isoquinoline backbone and the specific functional group substitutions. The naming system reflects the tetrahydro reduction state of the isoquinoline ring system, the positioning of the amino group, and the dicarbonyl functionality that defines the compound's chemical characteristics.
International Union of Pure and Applied Chemistry Terminology and Alternative Names
The official International Union of Pure and Applied Chemistry name for this compound is 2-amino-4H-isoquinoline-1,3-dione. This systematic nomenclature precisely describes the molecular structure by indicating the amino substitution at position 2, the tetrahydro configuration represented by the 4H designation, and the dicarbonyl groups at positions 1 and 3 of the isoquinoline ring system.
Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to describing the same molecular structure. The compound is also known as this compound, which explicitly indicates the tetrahydro configuration of all four positions in the heterocyclic ring. Additional systematic names include 1,3(2H,4H)-isoquinolinedione, 2-amino-, which emphasizes the dicarbonyl nature of the molecule while specifying the amino substitution.
The Chemical Abstracts Service registry system recognizes several additional synonymous designations, including 2-amino-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline and 2-aminoisoquinoline-1,3(2H,4H)-dione. These alternative names reflect different conventions for describing the oxidation states and substitution patterns within the isoquinoline framework, demonstrating the complexity inherent in systematically naming polyfunctional heterocyclic compounds.
Chemical Identifiers and Registry Numbers
The primary chemical registry number for this compound is Chemical Abstracts Service number 22177-46-4. This unique identifier serves as the definitive reference for the compound across scientific databases and regulatory systems worldwide. The molecular formula is established as C₉H₈N₂O₂, indicating nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
The molecular weight of the compound is consistently reported as 176.17 grams per mole, though some sources report slight variations such as 164.17 grams per mole, likely reflecting different calculation methodologies or rounding conventions. The International Chemical Identifier key is LBNIVJQTSUZBGG-UHFFFAOYSA-N, providing a standardized text-based representation of the molecular structure that enables precise identification across different chemical databases and software systems.
Additional registry identifiers include the Unique Ingredient Identifier 1IYV36MFF1, which is used in pharmaceutical and regulatory contexts. The compound is also cataloged under various research chemical designations, including National Cancer Institute number NSC-110333, reflecting its inclusion in chemical screening programs and research initiatives.
Historical Context of this compound Discovery
The historical development of this compound is closely intertwined with the broader exploration of isoquinoline chemistry that began in the late 19th century. The parent isoquinoline structure was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of acid sulfate derivatives. This foundational work established the chemical framework that would eventually lead to the synthesis and characterization of numerous isoquinoline derivatives, including the amino-substituted tetrahydro variants.
The systematic investigation of isoquinoline-1,3-dione derivatives emerged as part of broader medicinal chemistry research programs focused on developing biologically active heterocyclic compounds. The specific synthesis and characterization of this compound likely developed through synthetic methodologies involving homophthalic anhydride precursors, which have been extensively studied for the preparation of tetrahydroisoquinoline derivatives. These synthetic approaches typically involve cyclization reactions that form the characteristic isoquinoline ring system while introducing the desired amino and dicarbonyl functionalities.
The compound gained particular research attention with the discovery of its biological activity as a selective inhibitor of tyrosyl deoxyribonucleic acid phosphodiesterase II. This enzyme target was identified as relevant to cancer therapy due to its role in repairing deoxyribonucleic acid damage induced by topoisomerase II-targeting anticancer drugs. The identification of this compound as a viable chemotype for selectively inhibiting this enzyme represents a significant milestone in the compound's research history, establishing its potential therapeutic relevance and driving continued investigation into its structure-activity relationships.
Eigenschaften
IUPAC Name |
2-amino-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNIVJQTSUZBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176712 | |
| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22177-46-4 | |
| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22177-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1,3(2H,4H)-ISOQUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IYV36MFF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative with a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione structure to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that THIQ derivatives exhibit potent antimicrobial properties. For instance, novel isoquinoline dipeptides synthesized from THIQ showed strong antibacterial activity against Escherichia coli and other pathogens. The compounds outperformed existing standard drugs in antifungal tests, indicating their potential as effective antimicrobial agents .
Neuropharmacological Effects
THIQ and its analogs have been explored for their neuropharmacological effects. They have shown promise in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems. Specifically, THIQ derivatives have been investigated for their interactions with serotonin receptors (5-HTR), which are crucial in managing mood disorders and anxiety .
Anti-inflammatory Properties
Compounds derived from THIQ have demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) levels. This activity is particularly relevant in the context of chronic inflammatory diseases and suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis Methodologies
The synthesis of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves several key steps:
- Starting Material : The synthesis often begins with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Protection of Functional Groups : Protecting groups are introduced to stabilize reactive sites during the synthesis process.
- Coupling Reactions : The protected carboxylic acid is coupled with amino acids using standard peptide coupling techniques.
- Deprotection : Finally, the protecting groups are removed to yield the target compound .
Case Study: Antimicrobial Efficacy
A recent study evaluated a series of THIQ derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a new avenue for antibiotic development .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of THIQ analogs in models of neurodegeneration. The compounds were found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. These findings support the potential use of THIQ derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various pathogens | Strong antibacterial and antifungal properties observed |
| Neuropharmacological Effects | Modulation of serotonin receptors for mood disorders | Potential treatment for anxiety and depression |
| Anti-inflammatory Properties | Inhibition of TNF-α levels | Relevant for chronic inflammatory diseases |
| Neuroprotective Effects | Protection against neurotoxic agents | Enhanced neuronal survival in models of neurodegeneration |
Wirkmechanismus
The mechanism of action of 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targetsAdditionally, it can interact with DNA and proteins, exhibiting antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Tetrahydroisoquinoline-dione Derivatives
The tetrahydroisoquinoline-dione scaffold is highly modifiable, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- The amino group at C2 in ATHQD introduces nucleophilic character, enabling participation in cycloaddition or condensation reactions.
- Halogenation (e.g., bromo at C7) increases molecular weight and may improve binding affinity in biological systems via halogen-bond interactions .
- Methyl and hydroxy substituents modulate solubility and steric effects, influencing pharmacokinetic profiles .
Comparison with Indolin-2,3-dione Derivatives
Indolin-2,3-dione (isatin analogs) and ATHQD both feature dual ketone groups but differ in core structure. Studies on σ receptor affinity reveal:
- Indolin-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM; selectivity ratio >72) due to the additional carbonyl group .
- In contrast, benzoxazolone-derived compounds (structurally closer to ATHQD) show high σ1 affinity (Kiσ1 = 2.6–30 nM) but moderate σ2 selectivity (ratio ~28) .
Implications: The amino group in ATHQD may enhance σ1 receptor interaction compared to indolin-2,3-diones, though empirical data is pending.
Spiroheterocyclic Tetrahydroisoquinoline-1-ones
Spiroheterocyclic derivatives (e.g., 1,2,3,4-substituted spiroheterocycles) demonstrate conformational stability in both aqueous solutions and crystalline states.
Reactivity in Cycloaddition Reactions
Quinoline-2,4-diones (e.g., 3-azidoquinoline-2,4-diones) undergo copper-catalyzed [3+2] cycloaddition with terminal alkynes to yield triazoles. ATHQD’s 1,3-dione configuration and amino group may enable similar reactivity, though the isoquinoline backbone could alter regioselectivity .
Biologische Aktivität
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione (THIQ) is a compound belonging to the isoquinoline alkaloids, known for their diverse biological activities. This article explores its biological properties, including its antioxidant, antibacterial, anti-inflammatory, and anticancer activities, supported by various studies and data.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 164.17 g/mol
- Melting Point : 145-148°C
- Solubility : Soluble in various organic solvents
1. Antioxidant Properties
Research indicates that THIQ exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases.
2. Antibacterial Activity
Several studies have evaluated the antibacterial properties of THIQ and its derivatives:
- A study demonstrated that THIQ derivatives exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| THIQ Derivative 7c | S. aureus | 498 |
| Standard (Ampicillin) | S. aureus | 830 |
| THIQ Derivative | E. coli | 166 |
3. Anti-inflammatory Activity
THIQ has also been studied for its anti-inflammatory properties. Research indicates that it can reduce inflammation through the inhibition of pro-inflammatory cytokines and other mediators .
- In animal models, THIQ demonstrated significant analgesic and antipyretic effects comparable to conventional anti-inflammatory drugs .
4. Anticancer Activity
The anticancer potential of THIQ has garnered attention due to its ability to inhibit the proliferation of cancer cells:
- A recent study evaluated the activity of THIQ derivatives against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HePG-2 | THIQ Derivative A | 12 |
| MCF-7 | Doxorubicin | 15 |
The biological activities of THIQ are attributed to its structural features:
- The presence of the amino group and carbonyl functionalities enhances its interaction with biological targets.
- Molecular docking studies suggest that THIQ derivatives bind effectively to bacterial DNA gyrase and other targets involved in cellular proliferation and inflammation .
Case Studies
Several case studies highlight the efficacy of THIQ in various applications:
- Antibacterial Study : In a comparative study involving multiple THIQ derivatives against E. coli, one derivative showed a significant reduction in bacterial load in treated animals compared to controls.
- Cancer Research : A series of novel isoquinoline dipeptides derived from THIQ were synthesized and tested for anticancer activity. These compounds demonstrated enhanced binding affinity for target proteins involved in cancer cell proliferation .
Q & A
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, monitoring degradation via HPLC-UV. Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the dione moiety). Compare results with computational predictions of bond dissociation energies to prioritize formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
